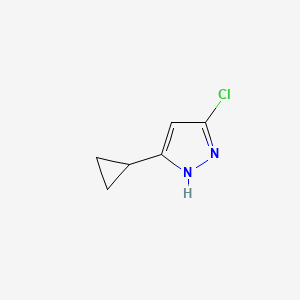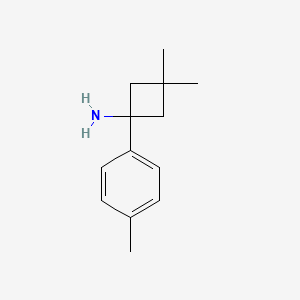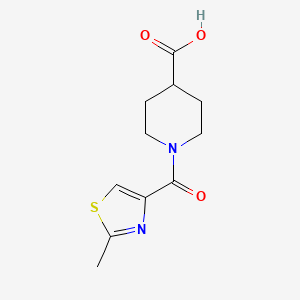
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt
Vue d'ensemble
Description
The compound is a complex organic molecule, likely used in advanced organic chemistry or biochemistry research . It contains a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The 3D conformation of the molecule could also be influenced by the stereochemistry at the 2S and 4S positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the carboxylic acid groups could be involved in acid-base reactions, while the benzyloxycarbonyl group could be removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of polar carboxylic acid groups could influence its solubility in different solvents .Applications De Recherche Scientifique
Catalytic Activity and Synthesis Applications
One significant application of this compound is its role in catalytic activities, particularly in asymmetric synthesis reactions. The compound has been found to exhibit catalytic activity in the asymmetric Biginelli reaction, a multicomponent reaction that is significant for constructing complex organic compounds (Borodina et al., 2021). This demonstrates its utility in enhancing the efficiency and selectivity of chemical reactions, which is crucial for the development of pharmaceuticals and fine chemicals.
Molecular Structure and Conformation Analysis
The molecular structure and conformation of compounds related to this salt have been extensively studied to understand their behavior and applications further. For example, research on the pseudocyclic form of 4-Hydroxypyrrolidine-2-carboxanilide podands, which share structural similarities with the compound , revealed their tendency to form pseudocyclic structures with horseshoe-shaped conformations. This conformation is stabilized by intramolecular hydrogen bonds, illustrating the compound's potential in creating stable, complex molecular architectures (Borodina et al., 2021).
Hydrogen Bonding and Supramolecular Structures
The ability of related compounds to engage in hydrogen bonding and form supramolecular structures is another critical area of application. Studies have shown that organic salts derived from similar molecular frameworks can form extensive hydrogen-bonded networks, leading to the creation of higher-dimensional structures. This property is vital for designing new materials with specific mechanical and chemical properties, such as organogels and crystalline materials for pharmaceutical applications (Jin et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5.C12H23N/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10-11,15H,6-8H2,(H,16,17);11-13H,1-10H2/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOIVWZVLTVNM-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt | |
CAS RN |
81806-47-5 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81806-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)


![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)
![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)

![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)

